molecular formula C10H11N3O B13301570 2-{[(4-Cyanophenyl)methyl]amino}acetamide

2-{[(4-Cyanophenyl)methyl]amino}acetamide

Cat. No.: B13301570
M. Wt: 189.21 g/mol
InChI Key: ZCZFQJUOKRQSNV-UHFFFAOYSA-N
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Description

2-{[(4-Cyanophenyl)methyl]amino}acetamide is a chemical compound with the molecular formula C10H11N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyanophenyl group attached to an aminoacetamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Cyanophenyl)methyl]amino}acetamide typically involves the reaction of 4-cyanobenzylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Cyanophenyl)methyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Cyanophenyl)methyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(4-Cyanophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

2-{[(4-Cyanophenyl)methyl]amino}acetamide can be compared with other similar compounds, such as:

    N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide: Similar structure but with an additional ethyl group.

    2-amino-N-(4-cyanobenzyl)acetamide: Similar structure but with an amino group instead of an aminoacetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-[(4-cyanophenyl)methylamino]acetamide

InChI

InChI=1S/C10H11N3O/c11-5-8-1-3-9(4-2-8)6-13-7-10(12)14/h1-4,13H,6-7H2,(H2,12,14)

InChI Key

ZCZFQJUOKRQSNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)N)C#N

Origin of Product

United States

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